molecular formula C18H17N3O4 B2467158 1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine CAS No. 941969-17-1

1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine

Cat. No.: B2467158
CAS No.: 941969-17-1
M. Wt: 339.351
InChI Key: MKOKMPXSDRMDDN-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a complex organic compound that features a piperazine ring substituted with furan and furopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine typically involves multi-step organic reactions. One common method is the acylation of piperazine with furan-2-carbonyl chloride and 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The furan and furopyridine rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-carbonyl)-4-(pyridin-2-carbonyl)piperazine: Lacks the methyl group on the furopyridine ring.

    1-(furan-2-carbonyl)-4-(quinolin-2-carbonyl)piperazine: Contains a quinoline ring instead of a furopyridine ring.

Properties

IUPAC Name

furan-2-yl-[4-(5-methylfuro[3,2-b]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-4-5-14-13(19-12)11-16(25-14)18(23)21-8-6-20(7-9-21)17(22)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKMPXSDRMDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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